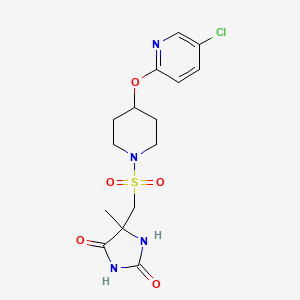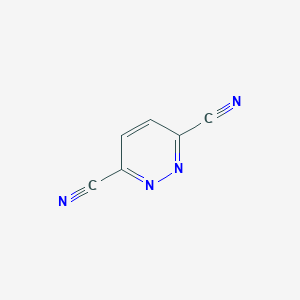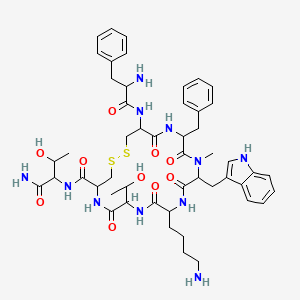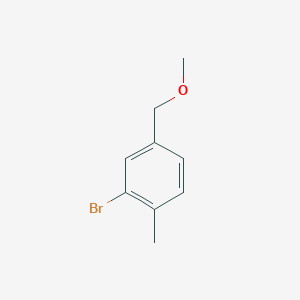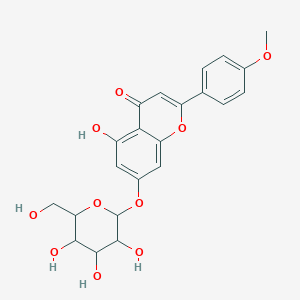
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione is a fluorinated organic compound with the molecular formula C16H10F4O2 It is characterized by the presence of two phenyl groups and four fluorine atoms attached to a butane-1,4-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione can be synthesized through several organic synthesis methods. One common approach involves the reaction of 1,4-diphenylbutane-1,4-dione with a fluorinating agent such as tetrafluoromethane (CF4) under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed in industrial settings.
化学反応の分析
Types of Reactions
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with specific properties.
Biology: Its fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1,1,2,2-tetrafluoro-1,4-diphenylbutane-1,4-dione involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions, affecting the compound’s overall stability and activity in biological systems.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon with similar fluorine content but different structural properties.
1,4-Diphenylbutane: Lacks fluorine atoms, resulting in different chemical and physical properties.
2,2,3,3-Tetrafluoro-1,4-butanediol: Contains fluorine atoms but has hydroxyl groups instead of carbonyl groups.
Uniqueness
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione is unique due to its specific combination of fluorine atoms and phenyl groups, which impart distinct chemical properties
特性
分子式 |
C16H10F4O2 |
|---|---|
分子量 |
310.24 g/mol |
IUPAC名 |
2,2,3,3-tetrafluoro-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C16H10F4O2/c17-15(18,13(21)11-7-3-1-4-8-11)16(19,20)14(22)12-9-5-2-6-10-12/h1-10H |
InChIキー |
JMFCEKRSCNGTRY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)
